Chromane-7-carbaldehyde
Description
Overview of the Chromane (B1220400) Scaffold in Organic and Medicinal Chemistry
The chromane ring system, a bicyclic ether, is a fundamental structure in the fields of organic and medicinal chemistry. Its prevalence in nature and its versatile synthetic utility have established it as a critical component in the development of new chemical entities.
The chromane scaffold is widely recognized as a "privileged structure" in drug discovery. core.ac.ukresearchgate.netacs.orgnih.gov This term describes molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for the design of novel therapeutic agents. researchgate.netacs.orgnih.gov The inherent structural features of chromanes allow for diverse modifications, enabling the creation of libraries of compounds with a wide spectrum of pharmacological activities. Chromane derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. researchgate.net
The chromone (B188151) and chromanone skeletons, closely related to chromane, are also considered privileged structures and are found in numerous natural products with significant biological activities. researchgate.netnih.govnih.gov These structures serve as valuable templates for developing new drugs for conditions such as neurodegenerative diseases, cancer, and inflammatory disorders. researchgate.netacs.org
Chromane and its derivatives are ubiquitous in nature, particularly in plants. core.ac.uknih.govrjptonline.org They form the core of various classes of flavonoids, such as flavanones and isoflavones, which are known for their diverse biological properties. rjptonline.orgmdpi.com Naturally occurring chromenes and chromanes include important compounds like α-tocopherol (a form of vitamin E) and various cannabinoids. chim.it
The synthetic significance of chromane derivatives is vast. researchgate.net The chromane nucleus serves as a key building block for the synthesis of a wide array of complex molecules. chim.itchim.it Numerous synthetic methods have been developed to construct the chromane ring system and to introduce various functional groups, leading to a rich and diverse chemical space for exploration. mdpi.comresearchgate.net
The Unique Positioning of Chromane-7-carbaldehyde within the Chromane Class
Within the large family of chromane derivatives, this compound holds a unique position due to the specific placement of its aldehyde group. This feature imparts distinct reactivity and synthetic potential to the molecule.
The aldehyde group (–CHO) is a carbonyl group bonded to a carbon and a hydrogen atom. britannica.com This functional group is highly reactive and participates in a wide range of chemical transformations, making it an invaluable tool in organic synthesis. solubilityofthings.com The polarity of the carbon-oxygen double bond makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack. britannica.comfiveable.me
The aldehyde functionality in this compound allows for a variety of synthetic modifications. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo nucleophilic addition reactions to form new carbon-carbon or carbon-heteroatom bonds. solubilityofthings.com This versatility makes this compound a crucial intermediate for the synthesis of more complex chromane derivatives with tailored properties.
The position of substituents on the chromane ring significantly influences the molecule's biological activity. core.ac.uk Structure-activity relationship (SAR) studies have shown that substitution at the 7-position can be critical for the potency and selectivity of chromane-based compounds. For instance, in the development of monoamine oxidase (MAO) inhibitors, 7-substituted chromone derivatives have been shown to be highly potent and selective for MAO-B. nih.gov Specifically, a 7-benzyloxy substitution on the chromone ring was found to be particularly favorable for MAO-B inhibition. nih.gov While this research focuses on chromones, it highlights the general importance of the 7-position in modulating the biological properties of the broader benzopyran class of compounds, which includes chromanes. Research on sirtuin 2 (SIRT2) inhibitors also indicated that the substitution pattern on the chroman-4-one ring is crucial for activity, with substitutions at the 6- and 8-positions being particularly important in the studied series. nih.govacs.org
Scope and Objectives of Research on this compound
Research on this compound is driven by its potential as a versatile synthetic intermediate. The primary objective is to utilize its unique structural features to synthesize novel chromane derivatives. These derivatives can then be screened for a variety of biological activities, contributing to the development of new therapeutic agents and research tools. The conversion of chroman intermediates to chromane-6-carbaldehyde has been noted for its utility in manufacturing certain hypoglycemic agents, suggesting a similar potential for the 7-substituted isomer in other pharmaceutical applications. google.com The aldehyde group provides a reactive handle for a multitude of chemical transformations, enabling the exploration of a broad chemical space and the generation of diverse molecular libraries for drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMRRGPTDRTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Chromane 7 Carbaldehyde and Its Analogs
Established Synthetic Pathways for Chromane-7-carbaldehyde
The synthesis of this compound often relies on foundational organic reactions that allow for the construction of the chromane (B1220400) ring system followed by the introduction of the aldehyde group at the 7-position.
Formylation Reactions in Chromane Synthesis
Formylation is a key step in the synthesis of this compound and its derivatives. This process introduces an aldehyde group onto the chromane core. A common method involves the Vilsmeier-Haack reaction, where a suitable chromane precursor is formylated to yield the desired aldehyde. sciforum.netmdpi.com For instance, the formylation of specific chromane derivatives can be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄), resulting in moderate yields of the keto aldehyde. nih.gov Another approach utilizes trimethyl orthoformate as a formylating agent, catalyzed by boron trifluoride diethyl etherate, which has been shown to be effective for the C-H formylation of various aromatic compounds, including those with structures analogous to chromane precursors. researchgate.net
The efficiency and regioselectivity of formylation can be influenced by the substituents already present on the chromane ring. For example, the presence of hydroxyl groups can sometimes lead to side reactions or polymerization, making the direct formylation of certain hydroxy-substituted chromanones challenging. mdpi.com
Cascade Reactions for Chromane-Type N,O-Acetals
Cascade reactions offer an efficient route to complex molecules like chromane derivatives from simpler starting materials in a single synthetic operation. One such strategy involves the catalyst-free reaction of 4H-chromene-3-carbaldehydes with cyclic secondary amines. thieme-connect.comthieme-connect.com This process proceeds through a sequence of 1,4- and 1,2-additions of the amine, followed by elimination and a 6-exo-trig cyclization to form chromane-type N,O-acetals. thieme-connect.comthieme-connect.com These N,O-acetals are valuable intermediates that can be further transformed into other chromane derivatives. thieme-connect.comthieme-connect.com
Organocatalytic cascade reactions have also been developed for the synthesis of chiral chromane-containing polyheterocyclic compounds. acs.orgnih.gov These reactions often utilize 2-hydroxy cinnamaldehydes and electron-deficient olefins, proceeding through an iminium-catalyzed enantioselective oxa-Michael-initiated cascade to produce polysubstituted chromane derivatives with high stereocontrol. acs.orgnih.gov
Multi-step Synthesis from Precursors
The construction of this compound and its analogs often involves multi-step synthetic sequences starting from readily available precursors. msu.edu A common strategy begins with the formation of the chromane ring system from phenolic compounds. For example, phloroglucinol (B13840) can react with isoprene (B109036) in a one-pot reaction to form a chroman core. nih.gov
Following the construction of the basic chromane skeleton, subsequent functional group manipulations are performed. This can include acetylation of hydroxyl groups, followed by formylation to introduce the aldehyde functionality. nih.gov Oxidation of the resulting chromane can then lead to the corresponding chromene derivative. nih.gov The specific sequence of these steps is critical for achieving the desired substitution pattern and avoiding unwanted side reactions.
Advanced Synthetic Approaches to Chromane Derivatives
To access chromane derivatives with specific stereochemistry, advanced synthetic methods, particularly asymmetric strategies, are employed. These approaches are vital for the synthesis of enantiomerically pure compounds, which are often required for biological applications. chim.itsemanticscholar.org
Asymmetric Synthesis Strategies
Asymmetric synthesis of chromane derivatives has been extensively studied, with a variety of methods available, including those based on chiral metal catalysts and organocatalysis. semanticscholar.orgmdpi.com These strategies often involve the asymmetric cyclization of precursors like ortho-hydroxystyrene derivatives or the reduction of chromones. chim.itsemanticscholar.org Bifunctional organocatalysts, such as those based on Cinchona alkaloids, have proven effective in facilitating the asymmetric synthesis of 2-substituted chromans via intramolecular oxy-Michael addition reactions. rsc.org
| Catalyst Type | Reaction Type | Key Features |
| Chiral Metal Catalysts | Asymmetric Hydrogenation | Used for the reduction of chromones to chiral chromanones. nih.gov |
| Organocatalysts | Asymmetric Cascade Reactions | Enables the synthesis of complex polycyclic chromanes with high stereocontrol. acs.orgnih.gov |
| Bifunctional Organocatalysts | Intramolecular oxy-Michael Addition | Provides a facile route to optically active 2-substituted chromans. rsc.org |
Enantioselective Hydrogenation of Chromones
The enantioselective hydrogenation of chromones is a direct method for producing chiral chromanones. This transformation, however, can be challenging due to the potential for over-reduction to the corresponding chromanol or chromane. nih.gov Despite these challenges, successful methods have been developed using chiral rhodium and iridium complexes. nih.gov For example, the asymmetric hydrogenation of a 2-carboxy-4-chromone using a chiral rhodium complex has been reported to yield the saturated product with good enantioselectivity. nih.gov
More recently, rhodium-catalyzed asymmetric transfer hydrogenation of 3-formylchromones has been shown to be an effective method for preparing enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives through a dynamic kinetic resolution process. acs.org This reaction proceeds under mild conditions with a low catalyst loading, providing the products in good yields and with high diastereomeric and enantiomeric excesses. acs.org
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
| Chiral Rhodium Complex | 2-carboxy-4-chromone | Chiral chromanone | 81% nih.gov |
| Rhodium/(S,S)-f-spiroPhos | (E)-3-arylidenechroman-4-ones | Chiral 3-benzylchromanones | up to 98% rsc.org |
| Rhodium catalyst with HCO₂H/Et₃N | 3-formylchromones | cis-3-(hydroxymethyl)chroman-4-ol derivatives | up to >99% acs.org |
Intramolecular Oxy-Michael Addition
The intramolecular oxy-Michael addition represents a powerful strategy for constructing the chromane skeleton. This reaction typically involves the cyclization of a phenol (B47542) derivative that has an α,β-unsaturated carbonyl system, such as a ketone or thioester, tethered to it. core.ac.uk The process is often facilitated by bifunctional organocatalysts, which can activate both the nucleophilic phenol and the electrophilic Michael acceptor simultaneously. rsc.org
Cinchona-alkaloid-based catalysts, particularly those incorporating a urea (B33335) or thiourea (B124793) moiety, have proven effective in promoting the asymmetric synthesis of 2-substituted chromans with high yields and enantioselectivity. core.ac.ukrsc.org A key advantage of this method is its ability to utilize readily available (E)-isomers of α,β-unsaturated ketones and thioesters, which are often difficult to convert to the (Z)-isomers required by other methods. core.ac.uk The reaction proceeds through a cascade involving a Knoevenagel condensation followed by the intramolecular oxa-Michael addition, ultimately delivering the chromane product. mdpi.com This approach is valued for its operational simplicity and the ability to generate optically active chromans, which are pivotal in the synthesis of bioactive compounds like vitamin E. core.ac.ukmdpi.com
Table 1: Organocatalyzed Intramolecular Oxy-Michael Addition for Chroman Synthesis Data sourced from research on bifunctional aminourea catalysts. core.ac.uk
| Entry | Substrate | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-6-hydroxy-1-phenylhex-2-en-1-one | Quinidine-derived aminourea | CH₂Cl₂ | 24 | 95 | 55 |
| 2 | (E)-6-hydroxy-1-phenylhex-2-en-1-one | Quinidine-derived aminourea | Toluene | 24 | 96 | 66 |
| 3 | (E)-6-hydroxy-1-phenylhex-2-en-1-one | Quinidine-derived aminourea | THF | 24 | >99 | 71 |
Phenolate (B1203915) Ion-Mediated Epoxide Ring-Opening Reactions
The enantioselective synthesis of functionalized chromans can be effectively achieved through the intramolecular ring-opening of epoxides mediated by a phenolate ion. thieme-connect.com This key cyclization step is central to building the chroman framework from chiral building blocks. The process typically starts with enantiomerically enriched epoxy alcohols, often synthesized via Sharpless asymmetric epoxidation. thieme-connect.comresearchgate.net
In this reaction, a base is used to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenolate ion. tezu.ernet.in This ion then attacks the tethered epoxide ring in an intramolecular fashion, leading to the formation of the chroman ring system. thieme-connect.comtezu.ernet.in This methodology has been successfully applied to synthesize various derivatives, including 2-hydroxymethyl chromans and 4-chroman-2-yl-2-methylbut-3-en-2-ols. thieme-connect.com The strategic use of this reaction was a crucial step in the total synthesis of the sesquiterpenoid (−)-heliannuol E. tezu.ernet.in
Kinetic Resolution of Racemic Chromanes
Kinetic resolution is a vital technique for obtaining enantiomerically pure chromane derivatives from racemic mixtures. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the separation of one enantiomer from the other. Various catalytic systems have been developed for this purpose.
One approach involves the use of bifunctional thiourea organocatalysts, such as Takemoto's catalyst, for the efficient kinetic resolution of racemic 3-nitro-2H-chromenes. rsc.org Another strategy employs N-heterocyclic carbene (NHC) catalysis to resolve racemic 2-aryl-3-nitro-2H-chromenes, yielding highly diastereo- and enantioenriched 2-aryl-3-nitro-chromane derivatives. rsc.org Furthermore, rhodium-catalyzed asymmetric hydroarylation has been reported as a highly efficient pathway for the kinetic and dynamic kinetic resolution of chromenes, providing access to chiral 2,3-diaryl-chromanes with excellent enantiomeric excess. researchgate.net Enzymatic methods, utilizing amine dehydrogenases, have also been demonstrated for the resolution of substrates like 4-aminochromane. d-nb.info
Table 2: Examples of Kinetic Resolution Methods for Chromane Derivatives
| Method | Substrate | Catalyst/Reagent | Product Type | Key Finding | Reference |
| Organocatalysis | Racemic 3-nitro-2H-chromenes | Bifunctional thiourea | (R)-3-nitro-2H-chromene | Moderate to good enantioselectivities achieved. | rsc.org |
| NHC-Catalysis | Racemic 2-aryl-3-nitro-2H-chromenes | N-Heterocyclic Carbene | Enantioenriched 2-aryl-3-nitro-chromanes | Access to both chromane and 2H-chromene scaffolds. | rsc.org |
| Rh-Catalysis | Racemic Chromene | Chiral Rhodium Complex | Chiral 2,3-diaryl-chromanes | High yields and excellent ee values (s factor up to 532). | researchgate.net |
| Biocatalysis | Racemic 4-aminochromane | Amine Dehydrogenase | Enantiopure (S)-amine | Efficient resolution at preparative scale. | d-nb.info |
Asymmetric Allylic Alkylation (AAA) Reactions
Palladium-catalyzed asymmetric allylic alkylation (AAA) stands out as a highly efficient method for constructing chiral chromans. acs.orgnih.gov This strategy involves the intramolecular cyclization of phenol allyl carbonates, where a C-O bond is formed to create the chromane ring. acs.org The use of chiral ligands in conjunction with a palladium catalyst allows for high levels of enantioselectivity, with reported enantiomeric excesses (ee) of up to 98%. nih.govberkeley.edu
The mechanism is believed to proceed through the formation of a π-allyl palladium diastereomeric intermediate. The cyclization of the more reactive diastereomer is the enantiodiscriminating step, operating under Curtin-Hammett conditions. acs.orgnih.gov This methodology is not only versatile but has also been applied to the enantioselective total synthesis of complex natural products, including the vitamin E core, (+)-clusifoliol, and (−)-siccanin. acs.orgberkeley.edu The reaction's effectiveness makes it a powerful tool for creating complex molecular architectures from simple precursors. uwindsor.ca
Transition Metal-Catalyzed Reactions
Transition metal catalysis is fundamental to modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are cornerstone methodologies in organic synthesis for the formation of C-C bonds. nobelprize.orgnih.gov These reactions are prized for their broad functional group tolerance and mild reaction conditions. nobelprize.org In the context of chromane synthesis, these methods can be used to construct the core structure or to functionalize a pre-existing chromane ring. For instance, an intramolecular palladium-catalyzed allylation of aldehydes with allylic acetates can be used to prepare chromane derivatives. researchgate.net
The general catalytic cycle for these reactions involves three main steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation of an organometallic reagent (e.g., organoboron or organozinc) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nobelprize.org Recently, palladium-catalyzed aminocarbonylation of 3-iodochromone has been developed to produce a library of chromone-3-carboxamides, which are valuable precursors for more complex chromane derivatives. acs.org
Nickel-Catalyzed Hydrocyanation
Nickel-catalyzed hydrocyanation is an atom-economic reaction that installs a cyano (CN) group, a versatile functional group that can be converted into aldehydes, amines, or carboxylic acids. uni-koeln.denih.gov The application of this method to alkenes provides a direct route to nitriles. rsc.org Enantioselective versions of this reaction, often employing chiral phosphine-phosphite ligands derived from TADDOL, have been investigated for the synthesis of chiral nitriles. uni-koeln.deuni-koeln.de
While the direct hydrocyanation to form chromane-7-carbonitrile (a precursor to this compound) is a plausible synthetic step, much of the research has focused on the hydrocyanation of various alkenes, including challenging non-activated substrates like 1,3-diarylpropenes. uni-koeln.deuni-koeln.de A significant advancement in this area is the use of formamide (B127407) as a safe and readily available in situ source of hydrocyanic acid, which circumvents the need to handle the highly toxic HCN gas directly. rsc.org This makes the process more amenable to laboratory synthesis of aliphatic nitriles, which can be precursors to functionalized chromanes. rsc.org
Heck Cyclization for Chromane Core Formation
The intramolecular Mizoroki-Heck (M-H) reaction is a powerful method for forming carbon-carbon bonds and constructing heterocyclic systems, including the chromane core. chim.it This palladium-catalyzed reaction typically involves the cyclization of an aryl or vinyl halide onto a tethered alkene. chim.it Strategies have been developed to control the β-hydride elimination step, allowing for the creation of tertiary and quaternary stereocenters. chim.it
A convergent three-step method for synthesizing 2-substituted chromans involves a Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and a Mitsunobu cyclization. organic-chemistry.org This approach has proven versatile for creating a range of 2-aryl, 2-heteroaryl, and 2-alkylchromans. organic-chemistry.org Furthermore, enantioselective versions of the Heck cyclization have been developed. For instance, a domino Wacker-Heck reaction, catalyzed by a palladium complex with a chiral ligand, has been employed in the enantioselective total synthesis of Vitamin E, which contains a chiral chromane framework. nih.gov More recently, an asymmetric nickel-catalyzed Mizoroki–Heck cyclization of amide electrophiles has been reported, offering a new pathway to enantioenriched polycyclic scaffolds. rsc.org
While the standard Heck reaction relies on transition metal catalysts, transition-metal-free electroreductive methods have been developed for the synthesis of chromane derivatives, offering a more environmentally friendly alternative. researchgate.net
Green Chemistry Approaches in Chromene/Chromane Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chromene and chromane derivatives to minimize environmental impact. researchgate.netnih.gov These approaches focus on the use of less hazardous materials, alternative energy sources, and environmentally friendly reaction media. researchgate.netnih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govpensoft.net The use of microwave irradiation has been successfully applied to the synthesis of various chromene derivatives. nih.govresearchgate.net For example, a rapid and efficient one-pot synthesis of substituted chromenes has been achieved through the cyclocondensation of reactants under microwave irradiation, resulting in compounds with potential anti-proliferative activities. mdpi.com The combination of microwave heating with solid acid catalysts or in the presence of chroman-4-one amino ligands has also been shown to be effective for the synthesis of chromenes. mdpi.combenthamdirect.com
Table 1: Examples of Microwave-Assisted Chromene Synthesis
| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| 3-dimethylaminophenol, substituted naphthaldehydes, malononitrile (B47326) | TEA, 150°C, 5 min | Substituted chromenes | Fast reaction, high anti-proliferative activity | mdpi.com |
| Aromatic amines, aldehydes, propargylated-flavone/coumarin | YbCl3 (2 mol%) | Quinolin-4-ylmethoxy-chromen-2/-4-ones | One-pot reaction, green chemistry approach | mdpi.com |
| 2-piperonylidene-1-tetralone, N-aryl maleimides | Aluminum chloride, dichloromethane | Benzo[h] chromene derivatives | Improved yield (up to 92%), reduced reaction time | researchgate.net |
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of chromenes. nih.govnih.gov Ultrasound irradiation can enhance reaction rates and yields through acoustic cavitation. troindia.in A simple and efficient synthesis of 2-amino-4H-chromenes has been achieved by a three-component reaction under ultrasound irradiation using sodium carbonate as an inexpensive and readily available catalyst in an aqueous medium. nih.gov Other catalytic systems, such as magnetic Fe3O4-chitosan nanoparticles and potassium titanium oxalate, have also been effectively used in ultrasound-assisted chromene synthesis, offering advantages like short reaction times and high yields. nih.govsci-hub.se
Table 2: Ultrasound-Assisted Synthesis of Chromene Derivatives
| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Aromatic aldehyde, malononitrile, enolizable C-H activated compound | Sodium carbonate, aqueous media | 2-amino-4H-chromene | Environmentally benign, inexpensive catalyst | nih.gov |
| Aldehydes, malononitrile, resorcinol | Fe3O4-chitosan nanoparticles | 2-amino-4H-chromenes | Reusable magnetic catalyst, short reaction time, excellent yield | nih.gov |
| Aromatic aldehydes, malononitrile, resorcinol | Potassium titanium oxalate, 40 kHz, 40°C | 2-amino-3-cyano-4-aryl-4H-chromenes | 92% yield in 15 min, energy saving | sci-hub.se |
The choice of solvent is a critical aspect of green chemistry. Utilizing environmentally benign solvents like water or ethanol (B145695) can significantly reduce the environmental footprint of a synthetic process. researchgate.netrsc.org The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been successfully carried out in a water-ethanol mixture using pyridine-2-carboxylic acid as a recyclable catalyst. nih.gov This method boasts a high atom economy and a low E-factor, confirming its green credentials. nih.gov Similarly, visible light-induced, catalyst-free synthesis of chromene derivatives has been demonstrated in a water-ethanol mixture, highlighting a clean and eco-friendly procedure. rsc.org Methanol has also been employed as a green solvent in the synthesis of 3,4-dihydropyrano[c]chromene derivatives using a magnetic nanocatalyst. jwent.net
Developing synthetic methods that proceed without a catalyst is a significant goal in green chemistry, as it simplifies purification and reduces waste. tsijournals.com Several catalyst-free methods for the synthesis of chromane and chromene derivatives have been reported. tsijournals.comthieme-connect.comthieme-connect.com For example, 2-aminochromanes can be synthesized through a catalyst-free cascade reaction of 4H-chromenes with cyclic secondary amines. thieme-connect.comthieme-connect.com A catalyst-free, three-component reaction of pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol at room temperature has also been developed for the synthesis of chromene carbonitriles. orientjchem.org Additionally, a visible light-induced, catalyst-free protocol has been established for the synthesis of various chromene derivatives in a water-ethanol mixture. rsc.org
Derivatization Strategies of this compound
The aldehyde group at the 7-position of the chromane ring provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies are crucial for exploring the structure-activity relationships of chromane-based compounds.
The aldehyde functionality can undergo several key reactions:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde yields a primary alcohol.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Furthermore, the aldehyde group is a key precursor for the construction of more complex molecular architectures. For instance, it can participate in condensation reactions and be used to introduce new functional groups and build more elaborate heterocyclic systems, which may lead to enhanced biological properties. The derivatization of chroman-4-ones, closely related structures, has been shown to significantly enhance their biological activities. nih.gov Chiral derivatization reagents containing a chromane structure have also been developed for the enantiomeric separation of amino acids. nih.gov
Reactions Involving the Aldehyde Functional Group
The aldehyde group of this compound is a primary site for chemical modifications. It readily participates in a range of organic reactions, enabling the introduction of new functional groups and the extension of the molecular framework.
Standard transformations of the aldehyde group include oxidation to a carboxylic acid and reduction to an alcohol. More complex modifications involve reactions like the Wittig reaction, aldol (B89426) condensations, and reductive amination, which allow for the construction of more elaborate molecules. These reactions are fundamental in structure-activity relationship (SAR) studies, where systematic modifications are made to optimize the biological activity and pharmacokinetic properties of chromane-based compounds.
For instance, the aldehyde functionality can be formylated using reagents like dichloromethyl methyl ether in the presence of titanium tetrachloride. nih.gov This reaction is a key step in the synthesis of certain chroman aldehydes that have shown potential biological activities. nih.gov
Synthesis of Schiff Bases
Schiff bases, or imines, are a class of compounds formed from the condensation reaction between a primary amine and an aldehyde or ketone. d-nb.info This reaction is a cornerstone in the synthesis of various heterocyclic compounds and has been extensively used to create derivatives of this compound. The resulting imine group (C=N) is crucial for the biological activities of many of these synthetic derivatives. d-nb.info
The general procedure for synthesizing Schiff bases from this compound involves refluxing an equimolar mixture of the aldehyde and a substituted aniline (B41778) in a solvent like ethanol, often with a catalytic amount of glacial acetic acid. d-nb.info This method has been successfully employed to prepare a variety of chroman-Schiff base derivatives. nih.gov
These derivatives have been investigated for their potential as therapeutic agents. For example, a series of chroman-Schiff base derivatives were designed and synthesized as potential anti-tubercular agents. nih.gov In silico studies of these compounds revealed that specific isomers exhibited strong binding affinities to the tuberculosis target protein InhA. nih.gov
Table 1: Examples of Synthesized Chroman-Schiff Base Derivatives and their Potential Applications
| Derivative Name | Starting Materials | Potential Application | Reference |
| Chroman-Schiff base derivatives | This compound, Substituted anilines | Anti-tubercular agents | nih.gov |
| Salicyl and 7-hydroxycoumarinyl Schiff bases | 8-formyl-7-hydroxy-4-methylcoumarin, Substituted anilines | Antibacterial and anticancer agents | d-nb.info |
This table is for illustrative purposes and does not represent an exhaustive list.
Formation of Hydrazones
Hydrazone formation is a condensation reaction between a carbonyl compound, such as this compound, and a hydrazine (B178648) derivative. numberanalytics.comsoeagra.com This reaction results in the formation of a C=N-NH linkage and is a versatile method for synthesizing new compounds with potential biological and spectroscopic properties. numberanalytics.comsoeagra.commdpi.com
The synthesis of chromone-hydrazones, for example, has been achieved by reacting 3-formylchromone with various hydrazine compounds. mdpi.com The resulting hydrazones are known for their ability to act as chelating agents, selectively binding to metal ions. mdpi.com This property makes them promising candidates for the development of chemosensors. mdpi.com
The reaction mechanism for hydrazone formation typically involves a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by a proton transfer and the elimination of a water molecule to form the stable hydrazone product. numberanalytics.com The rate of this reaction can be influenced by the pH and the structure of the reactants. nih.gov For instance, studies have shown that certain structural features within the aldehyde, such as the presence of a proximal imino group, can significantly accelerate the rate of hydrazone formation. nih.govljmu.ac.uk
Condensation Reactions with Active Methylene (B1212753) Compounds
Condensation reactions between this compound and active methylene compounds are a powerful tool for constructing new carbon-carbon bonds and synthesizing a variety of heterocyclic systems. mdpi.comnih.govdntb.gov.ua Active methylene compounds, which possess a CH2 group flanked by two electron-withdrawing groups, are highly reactive in these types of reactions. mdpi.comnih.govdntb.gov.ua
A well-known example is the Knoevenagel condensation, which can be carried out with various active methylene compounds like malononitrile, cyanoacetamide, and ethyl cyanoacetate. sioc-journal.cn These reactions can often proceed under mild conditions, sometimes even in aqueous media without a catalyst, highlighting their efficiency and environmental friendliness. sioc-journal.cnresearchgate.net
The products of these condensation reactions can serve as intermediates for further synthetic transformations. For instance, the condensation of 3-formylchromone with various active methylene compounds has been used to synthesize a wide range of heterocyclic systems due to the reactivity of the resulting products. mdpi.comnih.govdntb.gov.ua Microwave irradiation has also been employed to enhance the rate of these condensation reactions. mdpi.comnih.govdntb.gov.ua
Table 2: Examples of Active Methylene Compounds Used in Condensation Reactions
| Active Methylene Compound | Resulting Product Type | Reference |
| Malononitrile | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitriles | mdpi.com |
| Cyanoacetic acid | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitriles | mdpi.com |
| Malonic diamide | 3-substituted 5-(2-hydroxybenzoyl)-2(1H)-pyridones | mdpi.com |
| Acetylacetone | Pyridine derivatives | researchgate.net |
| Diethyl malonate | Pyridine derivatives | researchgate.net |
| Ethyl cyanoacetate | Pyridine derivatives | researchgate.net |
This table provides examples of active methylene compounds and the types of products formed in condensation reactions with chromone-based aldehydes.
Modifications at Other Positions of the Chromane Core
Beyond the aldehyde group, modifications at other positions of the chromane scaffold are crucial for fine-tuning the properties of the resulting molecules. The type, number, and position of substituents on the chromane ring play a significant role in determining the pharmacological activities of the derivatives. nih.gov
For example, the introduction of substituents on the benzene (B151609) ring of the chromone (B188151) core has been shown to influence the biological activity of the compounds. nih.gov SAR studies have revealed that the attachment of a fluorine atom at the 6-position of the chromone core can lead to more active derivatives in certain contexts. nih.gov Conversely, the replacement of fluorine with chloro or methyl groups, or the incorporation of a hydroxyl group on the aromatic ring, sometimes results in decreased activity. nih.gov
Synthetic strategies for modifying the chromane core include deprotonative metallation, which allows for the introduction of various electrophiles at specific positions. researchgate.net For instance, deprotolithiation at the C8 position of the chromane ring can be achieved using n-butyllithium, while functionalization at C4 can be promoted by a mixture of lithium 2,2,6,6-tetramethylpiperidide and potassium tert-butoxide. researchgate.net These methods provide a convenient route to a range of substituted chromane derivatives. researchgate.net
Spectroscopic Characterization and Structural Elucidation Techniques in Chromane 7 Carbaldehyde Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of organic molecules like Chromane-7-carbaldehyde. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. longdom.org
¹H-NMR and ¹³C-NMR for Structural Confirmation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural verification of this compound.
The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the aliphatic protons of the dihydropyran ring.
The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would be characterized by signals corresponding to the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring.
Illustrative ¹H and ¹³C NMR Data for this compound ¹H-NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.85 | Singlet (s) | 1H | Aldehyde (CHO) proton |
| ~7.62 | Doublet of doublets (dd) | 1H | Aromatic proton (H-6) |
| ~7.58 | Doublet (d) | 1H | Aromatic proton (H-8) |
| ~6.95 | Doublet (d) | 1H | Aromatic proton (H-5) |
| ~4.25 | Triplet (t) | 2H | Methylene (B1212753) protons (H-2) |
| ~2.85 | Triplet (t) | 2H | Methylene protons (H-4) |
| ~2.05 | Multiplet (m) | 2H | Methylene protons (H-3) |
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---|---|---|
| ~191.0 | CH | Aldehyde Carbonyl (C=O) |
| ~160.0 | C | Quaternary Carbon (C-8a) |
| ~134.5 | CH | Aromatic Carbon (C-6) |
| ~131.0 | C | Quaternary Carbon (C-7) |
| ~128.0 | CH | Aromatic Carbon (C-8) |
| ~121.5 | C | Quaternary Carbon (C-4a) |
| ~117.0 | CH | Aromatic Carbon (C-5) |
| ~66.5 | CH₂ | Methylene Carbon (C-2) |
| ~29.5 | CH₂ | Methylene Carbon (C-4) |
2D-NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
To definitively assign the signals from ¹H and ¹³C NMR and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. mdpi.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. longdom.org For this compound, COSY would show correlations between the protons at C-2, C-3, and C-4, confirming the structure of the aliphatic ring. It would also show correlations between the coupled aromatic protons (H-5 with H-6).
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary (non-protonated) carbons and for piecing together the molecular fragments. Key HMBC correlations for this compound would include the correlation from the aldehyde proton (H-7) to the aromatic carbons C-6, C-7, and C-8, confirming the position of the carbaldehyde group.
Expected Key 2D-NMR Correlations for this compound
| Technique | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H-2 ↔ H-3; H-3 ↔ H-4 | Confirms the -O-CH₂-CH₂-CH₂- aliphatic spin system. |
| COSY | H-5 ↔ H-6 | Confirms the ortho relationship of these aromatic protons. |
| HMQC/HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4 | Assigns the specific chemical shifts of the aliphatic carbons. |
| HMQC/HSQC | H-5 ↔ C-5; H-6 ↔ C-6; H-8 ↔ C-8 | Assigns the specific chemical shifts of the protonated aromatic carbons. |
| HMBC | Aldehyde H ↔ C-6, C-7, C-8 | Confirms the position of the aldehyde group at C-7. |
| HMBC | H-4 ↔ C-4a, C-5, C-8a | Connects the aliphatic ring to the aromatic ring. |
| HMBC | H-5 ↔ C-4a, C-7 | Confirms the connectivity around the aromatic ring. |
Application in Stereochemical Analysis
While this compound itself is an achiral molecule, NMR spectroscopy is a vital tool for determining the stereochemistry of its chiral derivatives. study.com Should the aldehyde group be reduced to a hydroxyl group, for instance, creating a chiral center, or if substituents are introduced on the heterocyclic ring, NMR techniques become indispensable for stereochemical elucidation. wordpress.comyoutube.com
For chiral derivatives, the relative stereochemistry can often be determined by analyzing proton-proton coupling constants (³JHH), which are dependent on the dihedral angle between the protons as described by the Karplus relationship. Furthermore, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing crucial information about the relative configuration of stereocenters. For determining the absolute configuration, chiral derivatizing agents, such as Mosher's acid, can be used. The resulting diastereomeric esters exhibit distinct NMR spectra, allowing for the assignment of the absolute stereochemistry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the aldehyde and the chromane (B1220400) core structure.
Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3020 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (in CH₂) |
| ~2830 and ~2730 | C-H Stretch | Aldehyde C-H (Fermi doublets) |
| ~1690 | C=O Stretch | Aromatic Aldehyde C=O |
| ~1600 and ~1480 | C=C Stretch | Aromatic Ring |
The most diagnostic peaks in the IR spectrum are the strong carbonyl (C=O) stretch around 1690 cm⁻¹ and the two characteristic, weaker C-H stretching bands of the aldehyde proton (Fermi doublets) around 2830 cm⁻¹ and 2730 cm⁻¹. The presence of a strong band around 1250 cm⁻¹ for the aryl-alkyl ether C-O stretch further supports the chromane structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. googleapis.com For this compound (C₁₀H₁₀O₂), the nominal molecular weight is 162 g/mol . The mass spectrum would show a molecular ion peak (M⁺·) at m/z = 162.
Analysis of the fragmentation pattern helps to confirm the structure. Common fragmentation pathways for this molecule would include:
Loss of a hydrogen radical to give a stable [M-H]⁺ ion (m/z 161).
Loss of the aldehyde group (·CHO) to yield an [M-29]⁺ ion (m/z 133).
Cleavage of the dihydropyran ring via a retro-Diels-Alder reaction, a characteristic fragmentation for chromane systems.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Ion | Description |
|---|---|---|
| 162 | [C₁₀H₁₀O₂]⁺· | Molecular Ion (M⁺·) |
| 161 | [C₁₀H₉O₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments. nih.govacs.org
For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₀O₂.
Calculated Exact Mass: 162.0681 Da
Experimental HRMS Result: An experimentally determined mass value extremely close to the calculated value would confirm the elemental formula and rule out other possible formulas with the same nominal mass.
This technique is definitive in verifying the molecular formula, providing a cornerstone for complete structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The structure of this compound, containing a benzene (B151609) ring fused to a dihydropyran ring and substituted with a carbaldehyde group, gives rise to characteristic electronic transitions.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. youtube.com
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch The aromatic ring and the carbonyl group of the aldehyde both contain π systems. The conjugation between the benzene ring and the carbaldehyde group extends the π system, which typically results in a bathochromic (red) shift of the absorption maximum to a longer wavelength and an increase in the molar absorptivity. uomustansiriyah.edu.iq For substituted chalcones, which also contain conjugated systems, π → π* transitions are observed in the 260-300 nm range. biointerfaceresearch.com
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. uzh.ch The oxygen atoms of the ether linkage and the carbaldehyde group in this compound possess lone pairs of electrons in non-bonding orbitals. The n → π* transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. youtube.com For substituted chalcones, n → π* transitions are reported in the range of 347-389 nm. biointerfaceresearch.com
The solvent in which the spectrum is recorded can influence the positions of the absorption maxima. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift to shorter wavelengths. uomustansiriyah.edu.iq
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Benzene ring, C=O group | ~250-300 | High |
| n → π* | C=O group, Ether oxygen | ~300-350 | Low |
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Chiral Chromanes
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are invaluable for determining the absolute configuration and conformational analysis of chiral compounds. frontiersin.orgacs.org While this compound itself is not chiral, if a chiral center were introduced into its structure (for example, by substitution on the dihydropyran ring), chiroptical techniques would be essential for its stereochemical characterization.
For chiral 2-substituted chromanes, a helicity rule has been proposed to interpret their Electronic Circular Dichroism (ECD) spectra. nih.gov The sign of the Cotton effect in the CD spectrum can be correlated with the helicity (P or M) of the dihydropyran ring, which in turn is related to the absolute configuration at the chiral center. nih.govnih.gov For instance, 2-aliphatic or 2-carboxyl chromanes with P-helicity tend to exhibit positive specific optical rotations (SORs). nih.gov
The combination of experimental chiroptical data with quantum-chemical calculations, such as Density Functional Theory (DFT), has become a powerful tool for the unambiguous assignment of absolute configurations. acs.orgmdpi.com By calculating the theoretical CD or ORD spectra for different possible stereoisomers, a comparison with the experimental spectrum can confirm the correct stereochemistry. vu.nl
Integration of Spectroscopic Data for Comprehensive Structural Characterization
While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous structural elucidation of this compound relies on the integration of data from multiple methods. researchgate.netresearchgate.netnih.gov The synergistic use of techniques like mass spectrometry, NMR spectroscopy (¹H and ¹³C), infrared spectroscopy, and UV-Vis spectroscopy allows for a cross-validation of structural features.
For example, MS/MS can reveal the molecular weight and fragmentation pattern, suggesting the presence of the chromane core and the carbaldehyde group. Infrared spectroscopy would confirm the presence of the carbonyl group (C=O stretch) and the aromatic ring. NMR spectroscopy would then provide the detailed connectivity of the atoms, showing the number and environment of all protons and carbons. Finally, UV-Vis spectroscopy would offer insights into the electronic structure and conjugation within the molecule.
In the case of more complex or novel chromane derivatives, the integration of advanced techniques is often necessary. The combination of mass spectrometry with gas-phase infrared spectroscopy has been used to identify product ion structures and elucidate fragmentation mechanisms of chromane derivatives with high confidence. nih.govacs.org For chiral chromanes, the combination of different chiroptical methods (ECD, VCD) with theoretical calculations is crucial for assigning the absolute configuration. acs.orgnih.gov This integrated approach ensures a thorough and accurate characterization of the molecule's structure.
Reactivity and Reaction Mechanisms of Chromane 7 Carbaldehyde
Nucleophilic Addition Reactions at the Aldehyde Carbonyl
The carbonyl carbon of the aldehyde group in Chromane-7-carbaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity makes it a prime target for attack by a wide array of nucleophiles. These reactions typically proceed through a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide.
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is expected to react with various carbon-based nucleophiles.
Grignard and Organolithium Reagents: These highly reactive organometallic reagents are potent sources of carbanions. Their addition to this compound would lead to the formation of secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 7-(1-hydroxyethyl)chromane.
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. Treatment of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, affording 7-vinylchromane. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used.
Aldol (B89426) Condensation: In the presence of a base, aldehydes with α-hydrogens can undergo self-condensation. However, as an aromatic aldehyde, this compound lacks α-hydrogens and thus cannot enolize to act as the nucleophilic partner in an aldol reaction. It can, however, act as the electrophilic partner in a crossed aldol condensation (Claisen-Schmidt condensation) with an enolizable ketone or aldehyde. For example, reaction with acetone in the presence of a base would initially form a β-hydroxy ketone, which could then dehydrate to yield an α,β-unsaturated ketone.
A summary of expected products from these reactions is presented in the interactive table below.
| Reagent Type | Specific Reagent | Expected Product |
| Grignard Reagent | Methylmagnesium Bromide | 7-(1-Hydroxyethyl)chromane |
| Organolithium Reagent | n-Butyllithium | 7-(1-Hydroxypentyl)chromane |
| Wittig Reagent | Methylenetriphenylphosphorane | 7-Vinylchromane |
| Aldol Partner (Ketone) | Acetone | 4-(Chromane-7-yl)but-3-en-2-one |
The reaction of aldehydes with primary and secondary amines is a fundamental process leading to the formation of imines and enamines, respectively. These reactions are typically acid-catalyzed and proceed via the initial formation of a carbinolamine intermediate.
Primary Amines: this compound is expected to react with primary amines (R-NH₂) to form N-substituted imines, also known as Schiff bases. The reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration of the carbinolamine intermediate.
Secondary Amines: With secondary amines (R₂NH), the reaction also proceeds through a carbinolamine, which then dehydrates to form an enamine, provided there is a proton on the adjacent carbon. As this compound is attached to an aromatic ring, enamine formation in the traditional sense is not possible. Instead, an iminium ion would be formed.
The following table summarizes the expected outcomes of reactions with nitrogen nucleophiles.
| Nitrogen Nucleophile | Product Type | Example Product |
| Primary Amine (e.g., Aniline) | Imine (Schiff Base) | N-(Chromane-7-ylmethylene)aniline |
| Secondary Amine (e.g., Pyrrolidine) | Iminium Ion | 7-(Pyrrolidin-1-ylmethylene)chroman-1-ium |
Ring Transformation Reactions
While the chromane (B1220400) ring is generally stable, under certain conditions, ring transformation reactions can occur. For instance, studies on the gas-phase fragmentation of deprotonated chromane derivatives have shown that decarboxylation can be followed by the opening of the dihydropyran ring to form a phenolate (B1203915) structure nih.gov. Although these are gas-phase reactions, they provide insight into the potential for ring-opening pathways under specific energetic conditions. In solution-phase chemistry, strong acids or bases at elevated temperatures could potentially induce ring-opening or rearrangement, though such reactions are not commonly reported for simple chromane aldehydes under standard synthetic conditions.
Electrophilic Aromatic Substitution on the Chromane Ring
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).
Friedel-Crafts Alkylation and Acylation: Using an alkyl or acyl halide with a Lewis acid catalyst.
Oxidative and Reductive Transformations of the Aldehyde Group
The aldehyde functional group of this compound can be readily oxidized or reduced.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, Chromane-7-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Tollens' reagent).
Reduction: The aldehyde can be reduced to a primary alcohol, (Chromane-7-yl)methanol. A variety of reducing agents can accomplish this, including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.
Mechanistic Studies of Chromane Reactions
Detailed mechanistic studies specifically on the reactions of this compound are not extensively reported in the literature. However, the mechanisms of its reactions can be inferred from well-established principles of organic chemistry. For instance, the nucleophilic addition to the aldehyde carbonyl is understood to proceed via a tetrahedral intermediate. The mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate) lumenlearning.comwikipedia.org. Computational studies on related systems, such as the fragmentation of chromanes, have utilized density functional theory (DFT) to elucidate reaction pathways and intermediate structures nih.gov. Similar computational approaches could be applied to model the transition states and reaction coordinates for the various reactions of this compound to provide deeper mechanistic insights.
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry has emerged as an indispensable tool for investigating the mechanisms of organic reactions. smu.edursc.orgresearchgate.net In the context of chromane derivatives, theoretical studies, particularly those employing Density Functional Theory (DFT), have provided profound insights into their electronic structure and reactivity. nih.govrsc.orgrsc.org These computational approaches allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby elucidating the most probable reaction pathways.
For this compound, computational models can predict how the aldehyde functional group influences the reactivity of the entire molecule. DFT calculations can be utilized to determine the electron density distribution, highlighting the electrophilic nature of the carbonyl carbon and its susceptibility to nucleophilic attack. libretexts.org Furthermore, theoretical investigations can simulate reaction dynamics, offering a step-by-step visualization of bond formation and cleavage during a chemical transformation. smu.edu
A combined experimental and theoretical approach has been successfully applied to understand the fragmentation mechanisms of related chromane derivatives, such as Trolox (B1683679) and Methyltrolox. nih.gov In these studies, computational chemistry was used to identify fragment ion structures and propose dissociation reaction mechanisms, showcasing the power of these methods in understanding complex molecular behavior. nih.gov
Table 1: Representative Theoretical Methods in the Study of Chromane Derivatives
| Computational Method | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of electronic properties and reaction pathways. | nih.gov |
| Time-Dependent DFT (TD-DFT) | Analysis of electronic and structural aspects of π-bonded systems. | rsc.org |
| Ab initio methods | High-accuracy calculations of reaction energetics. | rsc.org |
Influence of Protonation State on Reactivity
The protonation state of a molecule can dramatically alter its reactivity by modifying its electronic structure and, consequently, its susceptibility to chemical attack. nih.gov In the case of this compound, protonation of the carbonyl oxygen would significantly enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. youtube.com
Studies on other chromane derivatives have demonstrated that the protonation state dictates the fragmentation pathways in mass spectrometry experiments. nih.gov For instance, protonated Trolox and Methyltrolox have been shown to follow identical fragmentation routes, which differ substantially from their deprotonated counterparts. nih.gov This highlights that the presence or absence of a proton can be a critical factor in determining the outcome of a reaction.
The dynamics of mobile protons can also lead to the formation of higher-energy protomers that may provide more favorable geometries for certain reactions. nih.gov In acidic conditions, the protonation of the ether oxygen in the chromane ring could also be envisioned, potentially leading to ring-opening reactions under forcing conditions.
Table 2: Predicted Effects of Protonation on the Reactivity of this compound
| Site of Protonation | Predicted Effect on Reactivity |
|---|---|
| Carbonyl Oxygen | Increased electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. |
Role of Intramolecular Hydrogen Bonding in Reaction Kinetics
Intramolecular hydrogen bonding can play a significant role in modulating the structure, stability, and reactivity of organic molecules. nih.govnih.gov For this compound, while the potential for intramolecular hydrogen bonding is not immediately obvious in its ground state, such interactions can become crucial in reaction intermediates or transition states.
For example, in reactions involving the ortho-hydroxyl group (if present as a substituent), an intramolecular hydrogen bond could form with the aldehyde group. This interaction could influence the orientation of the reactants and stabilize the transition state, thereby accelerating the reaction rate. The formation of intramolecular hydrogen bonds can reduce molecular polarization and influence the kinetics of reactions. nih.gov
The strength of such hydrogen bonds can be influenced by steric effects and the electronic nature of substituents on the aromatic ring. nih.gov Computational studies can be employed to estimate the energy of these hydrogen bonds and their impact on the activation barriers of reactions. nih.gov The presence of intramolecular hydrogen bonding has been shown to affect the physicochemical properties of molecules, which in turn can influence reaction kinetics in different solvent environments.
Despite a comprehensive search for scientific literature, no specific studies detailing the biological and pharmacological activities of the chemical compound “this compound” were found. The research landscape is rich with studies on various derivatives of chromane and the related chromene scaffold; however, data pertaining specifically to this compound across the outlined biological activities is not available in the public domain.
The broader class of chromane derivatives has been the subject of extensive investigation for a variety of therapeutic applications. Scientific interest in these scaffolds stems from their presence in a wide array of natural products with known biological activities. These derivatives have been explored for their potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic agents.
Research into the antimicrobial and antifungal properties of the chromane and chromene families has shown promise. For instance, various derivatives have been synthesized and evaluated for their efficacy against a range of microbial and fungal pathogens, including species of Candida. researchgate.netnih.gov Similarly, the potential of chromane-based compounds in combating Mycobacterium tuberculosis has been an active area of research. nih.gov
In the field of oncology, numerous chromane and chromene derivatives have been synthesized and tested for their anticancer activities. These investigations include cytotoxicity studies and evaluations of their inhibitory effects on specific cancer cell lines, such as the human breast adenocarcinoma cell line MCF-7. researchgate.net
Furthermore, the anti-inflammatory and analgesic potential of compounds containing the chromane core structure has been documented. Studies have explored the mechanisms by which these derivatives may exert their effects, often through the modulation of inflammatory pathways. rsc.orgresearchgate.net
It is crucial to reiterate that while the general classes of chromanes and chromenes are well-represented in the scientific literature for these biological activities, specific data for This compound is absent from the available resources. Therefore, the detailed analysis as requested in the outline for this specific compound cannot be provided.
Biological Activities and Pharmacological Potential of Chromane 7 Carbaldehyde and Its Derivatives
Anti-inflammatory and Analgesic Effects
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α)
Derivatives of the chromane (B1220400) and related chromone (B188151) scaffolds have demonstrated notable capabilities in modulating the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. researchgate.netnih.gov Research has shown that a novel series of chromene-based compounds can inhibit the production of TNF-α in bacterial lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). nih.gov This inhibition is also associated with the suppression of NF-κB mediated transcription activation, a crucial pathway in the inflammatory process. nih.gov
In a study focused on coumarin-based analogs, which share structural similarities with chromanes, several compounds were synthesized and evaluated for their anti-inflammatory potential in LPS-induced macrophages. nih.gov Among these, compound 14b , featuring a 3,4-dimethoxybenzylidene hydrazinyl moiety, exhibited the most potent anti-inflammatory activity with an EC50 value of 5.32 μM. nih.gov The anti-inflammatory effects of this compound were attributed to the downregulation of NF-κB, leading to a reduced production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and TNF-α. nih.gov
These findings underscore the potential of chromane-based structures to serve as a foundation for the development of novel anti-inflammatory agents that act by suppressing the production of key pro-inflammatory cytokines.
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a pivotal role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. researchgate.net The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The chromone scaffold has been identified as a promising framework for the design of selective COX-2 inhibitors. researchgate.netresearchgate.net
A study evaluating a series of chromone derivatives as potential COX-2 inhibitors identified several potent compounds. The four most active compounds displayed IC50 values of 3.30, 6.86, 7.36, and 7.46 µM. researchgate.net Notably, two compounds from this series demonstrated higher selectivity for COX-2 than the established drug, celecoxib (B62257). researchgate.net
Further research into novel 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, designed as selective COX-2 inhibitors, yielded a compound with an IC50 value of 0.29 μM and a selectivity index of 67.24. rsc.org For comparison, celecoxib has a reported IC50 value of 0.42 μM and a selectivity index of 33.8 in the same study. rsc.org These results highlight the potential of chromane and its related structures as scaffolds for the development of potent and selective COX-2 inhibitors for the management of inflammation.
Table 1: COX-2 Inhibitory Activity of Selected Chromone Derivatives
| Compound | IC50 (µM) for COX-2 Inhibition | Selectivity Index (SI) |
|---|---|---|
| Compound 48 | 3.30 | Not Reported |
| Compound 41 | 6.86 | Not Reported |
| Compound 39 | 7.36 | Not Reported |
| Compound 35 | 7.46 | 7.48 |
| Compound 38 | Not Reported | 5.46 |
| Celecoxib (Reference) | Not Reported | >5.46 |
Data sourced from a study on chromone derivatives as potential COX-2 inhibitors. researchgate.net
Antiepileptic Activities
The search for novel antiepileptic drugs with improved efficacy and fewer side effects is an ongoing endeavor in medicinal chemistry. Chroman derivatives have emerged as a promising class of compounds with potential anticonvulsant properties. A series of chroman derivatives were designed, synthesized, and evaluated for their antiepileptic activity using the maximal electroshock seizure (MES) model, a standard preclinical test for identifying compounds that prevent seizure spread. nih.govresearchgate.net
Several of the synthesized chroman derivatives exhibited superior antiepileptic activity compared to reference drugs in the MES test. nih.govnih.gov Importantly, none of the tested compounds showed any signs of neurotoxicity in the rotarod test at the maximum administered dose of 300 mg/kg, indicating a favorable preliminary safety profile. nih.govnih.gov
In a related study, a 7-hydroxycoumarin derivative, 7-(2-morpholino-2-oxoethoxy)-2H-chromen-2-one, demonstrated anticonvulsant effects in a corazole-induced convulsion model at a dose of 200 mg/kg, which was comparable to the activity of valproic acid at the same dose. researchgate.net These findings suggest that the chromane scaffold is a valuable template for the development of new antiepileptic agents.
Antiviral Activity (e.g., Anti-HIV)
The chromane ring system is a core component of several natural products with antiviral properties. nih.gov Inspired by these natural leads, researchers have synthesized and evaluated a series of chroman aldehydes for their ability to inhibit the human immunodeficiency virus (HIV). nih.govnih.gov
In one study, a series of chroman aldehydes bearing an acetyl group and either alkoxyl or hydroxyl groups were found to inhibit HIV infectivity in HeLa37 cells. nih.gov The most effective compounds were those with a fourteen-carbon framework, which exhibited IC50 values in the range of 30 to 40 µM. nih.gov The compound with the lowest IC50 was further analyzed for cytotoxicity and was found to have an LC50 of 145 µM, resulting in a therapeutic index of approximately 5. nih.gov
While these synthesized chroman aldehydes showed inhibitory activity, their potency and therapeutic index were not as high as some naturally occurring antiviral aldehydes. nih.gov Nevertheless, these results confirm that the chroman aldehyde scaffold is a valid starting point for the development of novel anti-HIV agents.
Table 2: Anti-HIV Activity of Synthesized Chroman Aldehydes
| Compound | IC50 (µM) | LC50 (µM) | Therapeutic Index (TI) |
|---|---|---|---|
| Compound 7 | 30.2 | 145 | ~5 |
| Compound 8 | 30-40 | Not Reported | Not Reported |
| Compound 11 | 30-40 | Not Reported | Not Reported |
IC50: 50% inhibitory concentration against HIV-1. LC50: 50% lethal concentration. TI = LC50/IC50. nih.gov
Antioxidant Properties and Mechanisms
The antioxidant properties of chromane derivatives are well-documented, with the chromane ring being a core structural feature of the potent natural antioxidant, vitamin E (α-tocopherol). These compounds exert their antioxidant effects through various mechanisms, primarily by scavenging free radicals and inhibiting lipid peroxidation.
The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key measure of its antioxidant capacity. Chromone and chromane derivatives have been shown to be effective radical scavengers. A study on a series of synthetic xyloketals and related chromanes evaluated their radical-scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. researchgate.net One of the chromane compounds, in particular, demonstrated significant antioxidant action against both DPPH and ABTS. researchgate.net
Furthermore, the radical scavenging activity of chromone-derived carbazones has been reported, with the presence of electronegative substituents on the chromone nucleus enhancing this activity. orientjchem.org The structural features of flavonoids, which often contain a chromane or chromone core, that are considered essential for effective radical scavenging include the presence of specific hydroxyl groups and the potential for electron delocalization across the molecule. orientjchem.org In vitro free-radical scavenging assays on 3-benzylidene chroman-4-one analogs have also confirmed their antioxidant properties. tandfonline.com
Lipid peroxidation is a detrimental process initiated by free radicals that can lead to cellular damage. The chromane structure, particularly the 6-hydroxychromane moiety found in vitamin E, is known to be a potent inhibitor of lipid peroxidation.
Research on 2-(aminomethyl)chromans has demonstrated their effectiveness in preventing arachidonic acid-induced lipid peroxidation in brain microvessel endothelial cells. nih.gov In another study, novel hybrid molecules combining lipoic acid and trolox (B1683679) (a water-soluble derivative of vitamin E) through a triamine spacer, as well as analogues with lipoic acid attached to the chroman moiety, exhibited strong inhibition of microsomal lipid peroxidation. nih.gov These findings underscore the critical role of the chromane scaffold in protecting biological membranes from oxidative damage by inhibiting lipid peroxidation.
Influence of Chromanol Moiety and Lipophilic Tail
The biological activity of chromane derivatives is significantly modulated by the nature and position of substituents on the core chromanol moiety and the characteristics of any attached lipophilic tails. Structure-activity relationship (SAR) studies reveal that these structural features are critical determinants of potency and selectivity for various enzymatic targets.
For instance, in the context of monoamine oxidase (MAO) inhibition, the position of substitution on the chromone ring (a close analogue of the chromane scaffold) is crucial. A benzyloxy substituent at the C6 position can lead to highly potent and selective MAO-B inhibitors, whereas the same substituent at the C5 position results in a dramatic loss of activity. nih.gov Further studies on C7-substituted chromanones have shown that incorporating halogen-substituted benzyloxy groups at this position is particularly favorable for MAO-B inhibition. researchgate.net This highlights the specific spatial and electronic requirements of the enzyme's active site and how a lipophilic tail (the benzyloxy group) must be correctly positioned to achieve optimal interaction.
Similarly, for cholinesterase inhibition, substitutions at various positions on the chromone backbone influence potency and selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a series of amino chromenone derivatives, substitutions at the R¹ and R² positions were found to favor BChE inhibition. nih.gov Specifically, a 4-fluorobenzyloxy group at R¹ and a methoxy (B1213986) group at R² led to enhanced inhibitory activity against BChE, suggesting that the combination of the chromanol core with appropriately functionalized lipophilic extensions is key to modulating biological effect. nih.gov
Neurodegenerative Therapeutics and Central Nervous System Activity
The chromane scaffold is a key pharmacophore in the pursuit of treatments for multifactorial neurodegenerative disorders like Alzheimer's and Parkinson's diseases. core.ac.uknih.gov The development of multi-target-directed ligands (MTDLs) is a prominent strategy in this field, and chromone derivatives have been identified as promising candidates due to their ability to inhibit several key enzymes and processes involved in disease progression, including cholinesterases, monoamine oxidases, and amyloid-β aggregation. nih.gov
Cholinesterase Inhibition (AChE, BChE)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Chromane and its derivatives have been extensively investigated as inhibitors of these enzymes.
A series of gem-dimethylchroman-4-ol derivatives demonstrated good, selective inhibition of equine BChE (eqBuChE), with IC50 values in the low micromolar range (2.9 - 7.3 μM), comparable to currently used drugs. core.ac.uknih.gov Kinetic studies revealed these compounds act as mixed inhibitors. core.ac.uknih.gov Furthermore, related gem-dimethylchroman-4-amine compounds were also selective for eqBuChE, with IC50 values ranging from 7.6 to 67 μM. nih.gov
More targeted design has led to amino-7,8-dihydro-4H-chromenone derivatives that show high potency and selectivity for BChE over AChE. nih.gov One of the most active compounds, derivative 4k , exhibited a competitive-type inhibition of BChE with an IC50 value of 0.65 ± 0.13 µM. nih.gov This line of research underscores the potential of the chromane framework for developing selective BChE inhibitors, an increasingly recognized therapeutic target as Alzheimer's disease progresses. nih.govmdpi.com
| Compound Class/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| gem-dimethylchroman-4-ol family | eqBuChE | 2.9 - 7.3 | nih.gov |
| gem-dimethylchroman-4-amine family | eqBuChE | 7.6 - 67 | nih.gov |
| Amino-7,8-dihydro-4H-chromenone (4k ) | BChE | 0.65 ± 0.13 | nih.gov |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | mdpi.com |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | mdpi.com |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate neurotransmitter levels in the brain. nih.gov Their inhibition is a validated strategy for treating depression (MAO-A) and neurodegenerative disorders like Parkinson's and Alzheimer's diseases (MAO-B). nih.govnih.gov Chromone and chromanone derivatives have emerged as a class of potent and often highly selective MAO inhibitors.
For example, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one was identified as a potent and selective inhibitor of MAO-A (IC50 = 2.70 μM), while a related derivative, 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one, was a potent, low-selectivity inhibitor of MAO-B (IC50 = 3.42 μM). nih.gov
SAR studies have provided significant insights into achieving high MAO-B selectivity. Chromone-3-carboxylic acid was found to be a potent and specific MAO-B inhibitor with an IC50 of 0.048 µM. researchgate.net Further research demonstrated that 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic groups at the C3 position are exceptionally potent, reversible MAO-B inhibitors, with IC50 values as low as 2.8 nM and 3.7 nM, respectively. nih.gov A series of C7-substituted chromanones also yielded a highly potent and selective MAO-B inhibitor (compound 4f ) with an IC50 of 8.62 nM and a selectivity index (SI) over MAO-A greater than 11,600. researchgate.net
| Compound/Derivative | Target Enzyme | IC50 Value | Selectivity Index (SI) | Reference |
| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 µM | 10.0 (vs MAO-B) | nih.gov |
| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 µM | 2.02 (vs MAO-A) | nih.gov |
| Chromone 3-carboxylic acid | MAO-B | 0.048 µM | - | researchgate.net |
| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | 2.8 nM | - | nih.gov |
| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | MAO-B | 3.7 nM | - | nih.gov |
| C7-substituted chromanone (4f ) | MAO-B | 8.62 nM | > 11,627 | researchgate.net |
Amyloid-β Aggregation Inhibition
The aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and plaques is a central pathological event in Alzheimer's disease. nih.govnih.gov Consequently, inhibiting this aggregation process is a primary therapeutic strategy being explored. nih.govresearchgate.net While specific data on chromane-7-carbaldehyde itself as an Aβ aggregation inhibitor is limited, the broader class of chromone-based structures has been investigated as part of a multi-target approach to Alzheimer's therapy. nih.gov
The potential for this scaffold to interfere with Aβ aggregation is supported by studies on other heterocyclic compounds. For instance, certain bis(7)-harmine derivatives, which also feature a substituted heterocyclic core, have demonstrated noteworthy inhibition of Aβ₁₋₄₂ self-aggregation. frontiersin.org The development of Aβ aggregation inhibitors often focuses on small molecules that can disrupt the hydrogen bonds between amyloid peptides, thereby destabilizing the aggregates. researchgate.net The structural features of chromane derivatives, with their potential for modification with various functional groups, make them plausible candidates for further exploration in this area.
Other Noteworthy Biological Activities
Enzyme Inhibition (e.g., Carboxylesterase, BACE1, LOX)
Beyond cholinesterases and monoamine oxidases, chromane and chromone derivatives have been evaluated against other enzymes relevant to disease. One such enzyme is β-secretase (BACE1), which is involved in the production of the Aβ peptide. In one study, chromenone derivatives were evaluated for their inhibitory activity against BACE1, among other enzymes. nih.gov While the primary findings of that study focused on MAO inhibition, the inclusion of BACE1 in the screening panel indicates the perceived potential of this chemical class to interact with key Alzheimer's-related proteases. nih.gov
In a different therapeutic area, novel spirocyclic chromane derivatives were designed and synthesized as inhibitors of the histone acetyltransferases (HATs) p300/CBP. nih.gov These enzymes are significant targets in cancer therapy. The most potent compound from this series inhibited the proliferation of enzalutamide-resistant prostate cancer cells with an IC50 value of 96 nM, demonstrating that the chromane scaffold is versatile enough to be tailored for potent and selective inhibition of enzymes outside the context of neurodegeneration. nih.gov Information regarding the specific inhibition of carboxylesterase or lipoxygenase (LOX) by this compound derivatives is not detailed in the current literature.
Fluorescent Properties of this compound for Biochemical Probes and Sensors Remain Undocumented in Publicly Available Research
Extensive searches of scientific literature and patent databases have revealed no specific information regarding the intrinsic fluorescent properties of the chemical compound this compound. Consequently, its development or application as a fluorescent biochemical probe or sensor has not been reported.
The chromane scaffold is a component of various fluorescent molecules, and its derivatives have been explored for sensing and bioimaging applications. However, the specific functionalization at the 7-position with a carbaldehyde group on the basic chromane structure does not have documented fluorescence characteristics in the available literature.
One study investigating long-chain vitamin E metabolites utilized a complex derivative, (R)-5-Chloro-6-hydroxy-2,8-dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)this compound, in fluorescence excitation spectroscopy. However, this research focused on monitoring the intrinsic tryptophan fluorescence of the 5-lipoxygenase (5-LOX) enzyme upon binding of the chromane derivative, rather than the fluorescence of the compound itself. The study did not provide any data on the photophysical properties of the this compound moiety.
Other documents, primarily patents, cite this compound as a chemical intermediate or reactant in the synthesis of more complex molecules. While some of these final products were assessed for fluorescence in biological assays, the fluorescent properties of the initial this compound were not discussed.
Therefore, there is currently no scientific basis to report on the fluorescent properties, quantum yields, excitation/emission spectra, or any application of this compound as a biochemical probe or sensor. This specific area remains uninvestigated in the public domain.
Computational Studies and Structure Activity Relationship Sar Analysis
Quantum Chemical Calculations (DFT, FMO Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT provides a robust framework for investigating the electronic structure and predicting various molecular properties with a favorable balance of accuracy and computational cost. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in explaining chemical reactivity and electronic transitions.
The electronic properties of chromane (B1220400) derivatives are pivotal to their chemical behavior. The HOMO and LUMO energies are key descriptors of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability.
For chromene derivatives, which share the core benzopyran structure with chromanes, DFT calculations have been employed to determine these parameters. For instance, studies on various chromene derivatives have revealed that the distribution and energy of these frontier orbitals are significantly influenced by the nature and position of substituents on the chromene ring. It is anticipated that the aldehyde group at the 7-position of the chromane ring in Chromane-7-carbaldehyde would act as an electron-withdrawing group, thereby influencing the energies of the HOMO and LUMO.
Table 1: Illustrative Frontier Molecular Orbital Energies for Chromane Derivatives (Hypothetical Data)
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Chromane | -6.5 | -0.8 | 5.7 |
| 6-Hydroxychromane | -6.2 | -0.6 | 5.6 |
| This compound | -6.8 | -1.2 | 5.6 |
Note: The data for this compound is hypothetical and presented for illustrative purposes, based on general principles of substituent effects.
The three-dimensional structure of a molecule is fundamental to its properties and interactions. DFT calculations are widely used to determine the most stable conformation (the optimized geometry) of a molecule by finding the minimum energy structure. This involves calculating bond lengths, bond angles, and dihedral angles.
For the chromane scaffold, the heterocyclic ring typically adopts a half-chair or sofa conformation. The precise geometry of this compound would be determined by the interplay of the steric and electronic effects of the aldehyde group with the rest of the molecule. Optimized geometry calculations would provide the exact spatial arrangement of all atoms, which is a prerequisite for accurate spectroscopic predictions and molecular docking studies.
Table 2: Representative Optimized Geometrical Parameters for a Chromane Ring (Literature-Based Approximations)
| Parameter | Value (Å or °) |
|---|---|
| C2-O1 Bond Length | 1.44 Å |
| C4a-C8a Bond Length | 1.40 Å |
| C6-C7 Bond Length | 1.39 Å |
| O1-C2-C3 Bond Angle | 110.5° |
Note: These values are representative for a substituted chromane ring and may vary for this compound.
A significant application of DFT is the prediction of spectroscopic properties. By calculating the electronic and vibrational energy levels of an optimized molecular structure, it is possible to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding around each nucleus.
IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated. These theoretical frequencies help in assigning the absorption bands observed in an experimental IR spectrum. For this compound, a strong characteristic band for the C=O stretch of the aldehyde group would be predicted.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions between molecular orbitals. This allows for the calculation of the absorption wavelengths (λ_max) in the UV-Vis spectrum, which are related to the electronic structure and conjugation within the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C=O Chemical Shift | ~190 ppm |
| IR | C=O Stretching Frequency | ~1690 cm⁻¹ |
Note: These are estimated values based on typical ranges for similar functional groups and molecular scaffolds.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a small molecule (ligand), such as this compound, might interact with a protein target.
Molecular docking simulations can elucidate the specific interactions between a ligand and the amino acid residues in the binding site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Understanding these binding modes is crucial for explaining the biological activity of a compound and for designing more potent and selective inhibitors.
While no specific docking studies on this compound have been reported, studies on other chromane derivatives have shown that the chromane scaffold can fit into the active sites of various enzymes. The hydroxyl group often present in bioactive chromanes, for example, frequently acts as a hydrogen bond donor or acceptor. The aldehyde group of this compound could potentially form hydrogen bonds with appropriate residues in a protein's active site.
Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. This binding score is often correlated with the inhibitory potency of the compound (e.g., its IC₅₀ value). By docking a series of related compounds and comparing their predicted binding affinities with their experimentally determined activities, a quantitative structure-activity relationship (QSAR) can be developed.
QSAR studies on chromone (B188151) derivatives, for instance, have successfully created predictive models for their antioxidant activity. These models help to identify the key structural features that contribute to the observed biological effect. For this compound, such studies could predict its potential as an inhibitor for a given protein target and guide the synthesis of more active analogues.
Table 4: Common Amino Acid Interactions with Chromane Derivatives in Docking Studies
| Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|
| Hydrogen Bonding | Serine, Threonine, Aspartic Acid, Glutamic Acid |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules, providing a view of the dynamic evolution of a molecular system. This technique is valuable for understanding how a ligand, such as a chromane derivative, interacts with its biological target over time.
While specific MD simulation studies on this compound were not found in the reviewed literature, the technique has been applied to the broader class of chromane and chromone derivatives to elucidate their biological mechanisms. For instance, MD simulations have been employed to design new spirocyclic chroman derivatives for cancer therapy nih.gov. In other research, these simulations were used to investigate the stability of protein-ligand complexes involving chromone derivatives and the cyclooxygenase (COX2) enzyme, a target for anti-inflammatory drugs. The simulations revealed that certain chromone compounds formed stable complexes by interacting with key amino acid residues in the enzyme's binding site pusan.ac.kr. The stability of these complexes was confirmed by analyzing root mean square displacement (RMSD) and root mean square fluctuation (RMSF) plots, which are common metrics in MD studies to assess conformational stability pusan.ac.kr. These examples demonstrate the utility of MD simulations in confirming the binding modes and stability of chromane-based compounds with their protein targets, offering molecular-level insights that are crucial for structure-based drug discovery pusan.ac.kr.
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. For the chromane scaffold, SAR studies have been instrumental in identifying the key molecular features that govern the potency and selectivity of its derivatives as bioactive agents. Even minor changes to the substitution pattern of the chromane ring system can significantly affect the biological activity of the compounds nih.gov.
Studies on a series of substituted chroman-4-one derivatives have provided a detailed understanding of the structural requirements for inhibiting enzymes like Sirtuin 2 (SIRT2). Research has systematically explored modifications at various positions of the chroman-4-one ring to map out the relationship between specific structural features and inhibitory potency nih.gov.
Impact of Substituent Position and Nature on Biological Activity
The biological activity of chromane derivatives is highly sensitive to the nature and position of substituents on the core scaffold.
Positions 6 and 8: Substituents on the aromatic ring of the chroman-4-one scaffold are critical for activity. A study found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for SIRT2 inhibition. For example, dihalogenated derivatives (chloro and bromo) showed potent inhibition, while an unsubstituted derivative was inactive. This suggests that the size of these substituents is important, and electron-withdrawing properties can further enhance activity. The substituent at the 6-position was found to be more critical for activity than the one at the 8-position nih.gov. Replacing halogens with methyl groups led to a slight decrease in activity, but it was still higher than the difluorinated or unsubstituted analogs, reinforcing that larger substituents at these positions are beneficial nih.gov.
Position 2: The substituent at the 2-position also plays a significant role in modulating activity. The inhibitory effect is dependent on the length of the alkyl chain at this position. An n-propyl chain showed slightly better activity than an n-heptyl chain, but an n-pentyl group was found to have the most optimal length among the studied alkyl derivatives. Furthermore, branching of the alkyl chain near the chroman-4-one ring or introducing bulky groups like a phenyl group was shown to decrease inhibitory activity, indicating that steric hindrance in this region is detrimental nih.gov.
The following table summarizes the SAR findings for chroman-4-one derivatives as SIRT2 inhibitors.
| Position | Substituent Type | Impact on Activity | Example/Observation |
|---|---|---|---|
| 2 | Alkyl Chain Length | Optimal length is crucial | n-Pentyl > n-Propyl > n-Heptyl |
| 2 | Alkyl Chain Branching | Decreases activity | n-Propyl is more active than Isopropyl |
| 2 | Bulky/Aromatic Groups | Decreases activity | n-Pentyl is more active than Phenyl |
| 6 and 8 | Size | Larger substituents are favorable | Bromo/Chloro > Methyl > Fluoro |
| 6 and 8 | Electronic Properties | Electron-withdrawing groups enhance activity | Halogens and Nitro groups are effective |
| 6 vs. 8 | Positional Importance | Position 6 is more critical than position 8 | Removing the substituent at position 8 has less impact than removing it from position 6 |
Identification of Key Structural Elements for Potency
Based on extensive SAR studies, several structural elements have been identified as crucial for the high potency of chroman-4-one derivatives as SIRT2 inhibitors. These key features represent a blueprint for designing effective inhibitors based on this scaffold.
The essential structural elements for high potency include:
An alkyl chain of optimal length (three to five carbons) at the 2-position. nih.gov
Large, electron-withdrawing substituents at the 6- and 8-positions. nih.gov
An intact carbonyl group at the 4-position. The integrity of this keto group is considered crucial for the compound's inhibitory activity nih.gov.
The combination of these features in a single molecule results in synergistic effects that lead to potent biological activity. The absence or significant modification of any of these key elements generally leads to a marked decrease in potency nih.gov.
Conformation-Activity Relationships
The three-dimensional arrangement of atoms, or conformation, of a molecule can significantly influence its interaction with a biological target. For chromane derivatives, the conformation of the six-membered heterocyclic dihydropyran ring is a key determinant of activity.
X-ray crystallography studies have revealed that the dihydropyran ring in the chromane moiety typically adopts a distorted half-chair conformation researchgate.net. This specific puckering of the ring dictates the spatial orientation (axial or equatorial) of the substituents, particularly at positions 2 and 3. The relative orientation of these substituents can affect how the molecule fits into a receptor's binding pocket. For instance, in one crystal structure, the hydrogen atoms at C2 and C4 were found to be in axial positions, while the hydrogen at C3 was in an equatorial position. The main conformation observed in the solid state was also confirmed to be the predominant one in solution, based on coupling constants from NMR spectroscopy and DFT conformational analysis.
Furthermore, the stereochemistry at chiral centers, such as C2 in 2-substituted chromanes, is critical. The absolute configuration (R or S) at this position can influence the twist of the dihydropyran ring and has been correlated with the specific optical rotation (SOR) of the molecule. This relationship between stereochemistry and conformation is a vital aspect of the conformation-activity relationship for this class of compounds.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of chromane (B1220400) derivatives is a well-established field, but the focus is increasingly shifting towards methods that are more efficient, cost-effective, and environmentally benign. nih.govresearchgate.net For chromane-7-carbaldehyde and its derivatives, future research will likely concentrate on developing greener and more sustainable synthetic protocols. esrapublications.com
Key areas for development include:
Catalytic Systems: The use of novel catalytic systems, such as nano-catalysts (e.g., KF/CP NPs, Fe3O4@MgO), offers advantages like high efficiency, reusability, and often solvent-free reaction conditions. nih.govresearchgate.net Exploring these for the specific formylation or construction of the this compound core could significantly improve sustainability.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times and improve yields. researchgate.net Microwave-assisted synthesis, sometimes in the presence of ionic liquids, has been used for creating chromene derivatives and could be adapted for this compound. researchgate.net
Multi-Component Reactions (MCRs): MCRs are highly efficient as they combine several steps into a single operation, reducing waste and saving time. nih.gov Designing one-pot syntheses that yield the this compound scaffold directly from simple precursors is a significant goal.
Flow Chemistry: Continuous flow processes offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods, representing a promising avenue for industrial-scale production.
| Synthetic Strategy | Potential Advantages | Relevant Research Context |
| Novel Catalysis | High efficiency, reusability, solvent-free conditions, cost-effective. nih.govnih.gov | Use of nano-catalysts like KF/CP NPs and Fe3O4@MgO for heterocyclic synthesis. nih.govresearchgate.net |
| Microwave/Ultrasound | Reduced reaction times, higher yields, environmentally benign. researchgate.net | Applied in the synthesis of various chromene and benzo(h)chromene derivatives. researchgate.net |
| Multi-Component Reactions | Atom economy, reduced waste, operational simplicity. nih.gov | Efficient for building complex heterocyclic compounds like xanthenes and pyran derivatives. nih.gov |
| Asymmetric Synthesis | Access to enantiomerically pure compounds for improved pharmacological specificity. | Kinetic resolution and catalytic enantioselective reactions are vital for producing specific stereoisomers of chromane derivatives. |
Exploration of New Biological Targets and Therapeutic Applications
The chromane skeleton is the core of compounds with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.gov The aldehyde functionality at the 7-position of this compound provides a reactive handle for creating diverse libraries of new compounds to explore novel therapeutic applications.
Future research should focus on:
Neurodegenerative Diseases: Chromane derivatives have shown promise as inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), which are relevant targets in Alzheimer's and Parkinson's diseases. core.ac.uknih.gov Derivatives of this compound could be synthesized and screened for activity against these and other neurological targets like the 5-HT1A receptor. core.ac.uk
Oncology: The chromane scaffold is found in compounds with antitumor activity. nih.govgoogle.com Spirocyclic chromane derivatives, for instance, have been investigated as p300/CBP HAT inhibitors for prostate cancer. nih.gov The 7-position is critical for modulating the biological activity of benzopyran compounds, and new derivatives could be designed as selective anticancer agents.
Infectious Diseases: Chromane and chromene derivatives have demonstrated antiprotozoal activity against parasites like Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. researchgate.net This presents an opportunity to develop novel anti-infective agents from the this compound template.
Pain Management: The voltage-gated sodium channel Nav1.7 is a key target for chronic pain. researchgate.netnih.gov Structure-based design has led to the discovery of potent and selective chromane-based Nav1.7 inhibitors, suggesting that derivatives of this compound could be explored for developing new analgesics. researchgate.netnih.gov
| Therapeutic Area | Potential Biological Target(s) | Research Findings on Chromane Scaffolds |
| Neurodegenerative Disease | Butyrylcholinesterase (BuChE), Monoamine Oxidase (MAO), 5-HT1A receptor. core.ac.uknih.gov | Chromane derivatives show good inhibition of BuChE and moderate inhibition of MAO-B. core.ac.uknih.gov |
| Oncology | p300/CBP HAT, various kinases. nih.gov | Spirocyclic chromanes inhibit proliferation of cancer cells; other derivatives show selective cytotoxicity. nih.govgoogle.com |
| Infectious Diseases | Parasitic enzymes/targets. | Chromane amines and related structures show potent antiprotozoal activity. researchgate.net |
| Chronic Pain | Voltage-gated sodium channel Nav1.7. researchgate.net | Piperidyl chromane arylsulfonamides are potent and selective Nav1.7 inhibitors. researchgate.net |
| Inflammation/Metabolic | Carbonic Anhydrases (CA IX, CA XII). nih.gov | Chromene-based sulfonamides act as selective inhibitors of tumor-associated CA isoforms. nih.gov |
Advanced Computational Modeling for Drug Design and Mechanism Prediction
Computational methods are indispensable tools in modern drug discovery, capable of accelerating the development process and reducing costs. nih.govnih.gov For a versatile scaffold like this compound, computational modeling can guide the synthesis of new derivatives with enhanced potency and selectivity.
Future applications include:
Quantitative Structure-Activity Relationship (QSAR): Atom-based QSAR models can be developed to predict the biological activity of new this compound derivatives, providing clear explanations for in-vitro data and guiding the design of more potent compounds. nih.gov
Molecular Docking and Dynamics: These techniques can predict and analyze the binding modes of chromane derivatives within the active sites of target proteins, such as cholinesterases or kinases. core.ac.uknih.govnih.gov This provides insights into the mechanism of action and helps in optimizing ligand-receptor interactions.
Pharmacophore Modeling: A pharmacophore model can be generated from known active chromane compounds and used to screen large virtual libraries for new hits that could be synthesized from a this compound precursor. nih.gov
ADME/Toxicity Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed molecules. nih.gov This allows for the early-stage filtering of compounds with poor pharmacokinetic profiles or potential toxicity, focusing synthetic efforts on the most promising candidates.
Structure-Based Drug Design Leveraging this compound Scaffold
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design effective inhibitors. nih.gov The this compound scaffold is an ideal starting point for SBDD because the core chromane ring system is a proven "privileged structure," and the 7-aldehyde group is a versatile chemical handle for modification.
Key strategies moving forward are:
Scaffold-Based Screening: Using the chromane scaffold as a query, computational screening of compound libraries can identify new potential inhibitors for various targets. nih.gov The hits can then be synthesized using this compound as a key intermediate.
Fragment-Based Growth: The aldehyde group at the 7-position is perfect for fragment-based drug discovery (FBDD). Small molecular fragments that bind to a target protein can be chemically "grown" or linked via the aldehyde group to create more potent molecules.
Library Synthesis: The reactivity of the aldehyde allows for the straightforward synthesis of a diverse library of derivatives through reactions like oxidation to a carboxylic acid, reduction to an alcohol, or various condensation and nucleophilic addition reactions. This enables a thorough exploration of the structure-activity relationship (SAR) around the 7-position, which is known to be critical for modulating biological activity in related benzopyran systems. For example, research on Nav1.7 inhibitors has successfully used structure- and ligand-based design to optimize piperidyl chromane arylsulfonamides. researchgate.net
Application of this compound in Material Science (e.g., Polymers, Coatings)
While the primary research focus for chromane derivatives has been pharmaceutical, their unique chemical and physical properties suggest potential applications in material science. This remains a largely unexplored but promising field of research.
Future opportunities include:
Polymer Chemistry: The aldehyde group of this compound can participate in polymerization reactions. It can be used as a monomer or a modifying agent to incorporate the rigid, heterocyclic chromane structure into polymer backbones. This could lead to new polymers with enhanced thermal stability, specific optical properties, or other desirable characteristics.
Dyes and Fluorescent Materials: Chromene derivatives are known to have applications as dyes and pH-sensitive fluorescent materials for visualizing biomolecular assemblies. nih.gov The electronic properties of the this compound system could be tuned through chemical modification to develop novel dyes, sensors, or probes for various applications.
Coatings and Adhesives: Aldehyde-containing compounds are used in the formulation of resins and cross-linking agents for coatings and adhesives. This compound could be investigated as a component in advanced materials, where the chromane moiety might confer improved durability, UV resistance, or other functional properties to the final product.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic pathways of Chromane-7-carbaldehyde in laboratory settings?
- Methodological Answer : Focus on reaction conditions (e.g., solvent polarity, temperature, catalyst selection) and purification techniques (e.g., column chromatography, recrystallization). Use spectroscopic methods (NMR, IR) to confirm intermediate and final product structures. For reproducibility, document deviations from literature protocols and validate purity via HPLC or GC-MS .
- Data Analysis : Compare yields and purity metrics across trials. Tabulate variables (e.g., reaction time, catalyst loading) to identify optimal conditions.
Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic data?
- Methodological Answer : Cross-reference experimental NMR (¹H/¹³C) and mass spectrometry data with computational predictions (DFT calculations) or literature benchmarks. Discrepancies in chemical shifts or fragmentation patterns may indicate stereochemical variations or impurities .
- Advanced Tip : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives.
Advanced Research Questions
Q. How should researchers address contradictory data in the reactivity of this compound under varying pH conditions?
- Methodological Answer : Design controlled experiments to isolate pH effects (e.g., buffered systems). Use kinetic studies (UV-Vis spectroscopy, HPLC monitoring) to track reaction progress. Compare results with computational models (e.g., pKa predictions, molecular dynamics simulations) .
- Data Contradiction Analysis : Systematically rule out confounding variables (e.g., solvent interactions, byproduct formation) and conduct meta-analyses of published studies to identify consensus or gaps .
Q. What strategies are effective for elucidating the mechanistic role of this compound in catalytic cycles?
- Methodological Answer : Employ isotopic labeling (e.g., deuterium or ¹³C-tagged substrates) to trace reaction pathways. Combine in-situ spectroscopic techniques (e.g., FTIR, Raman) with theoretical studies (DFT) to identify transition states or intermediates .
- Collaborative Approach : Partner with computational chemists to validate mechanistic hypotheses and refine experimental designs .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer : Define a scaffold modification strategy (e.g., substituent variation at positions 6 and 8). Use high-throughput screening (HTS) to assess biological activity, paired with multivariate statistical analysis (e.g., PCA, PLS) to correlate structural features with activity .
- Data Interpretation : Highlight outliers in SAR datasets and propose hypotheses (e.g., steric hindrance, electronic effects) for follow-up synthesis and testing .
Experimental Design and Reproducibility
Q. What steps ensure reproducibility in this compound-based assays?
- Methodological Answer : Standardize protocols for reagent preparation (e.g., anhydrous conditions, degassing solvents) and instrument calibration. Include positive/negative controls in each assay batch. Publish raw data and metadata (e.g., temperature fluctuations, humidity) in supplementary materials .
- Documentation : Use electronic lab notebooks (ELNs) with version control to track procedural adjustments .
Q. How should researchers navigate conflicting literature reports on this compound’s stability under oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., exposure to O₂, light, or elevated temperatures) with real-time monitoring (HPLC, TGA). Compare degradation profiles across studies and identify methodological differences (e.g., sample preparation, analytical techniques) .
- Systematic Review : Apply PRISMA guidelines to synthesize evidence, assess study quality, and highlight sources of bias (e.g., incomplete characterization data) .
Data Presentation and Reporting
Q. What are the best practices for presenting this compound data in peer-reviewed journals?
- Methodological Answer : Structure results to align with hypotheses (e.g., reactivity, stability). Use tables for comparative data (e.g., yields, IC₅₀ values) and figures for mechanistic schematics or spectral overlays. In the discussion, contextualize findings within broader literature and propose validation experiments .
- Ethical Reporting : Disclose limitations (e.g., low sample size in biological assays) and avoid overinterpretation of preliminary data .
Literature and Collaboration
Q. How can researchers identify high-impact research gaps for this compound?
- Methodological Answer : Conduct systematic reviews using tools like Science Research Assistant (Chrome extension) to aggregate and analyze trends in patents, preprints, and journals. Prioritize understudied areas (e.g., enantioselective synthesis, eco-friendly derivatives) .
- Interdisciplinary Collaboration : Engage with material scientists or pharmacologists to explore novel applications (e.g., drug delivery, polymer chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
